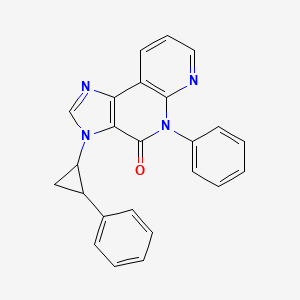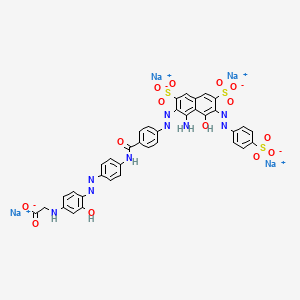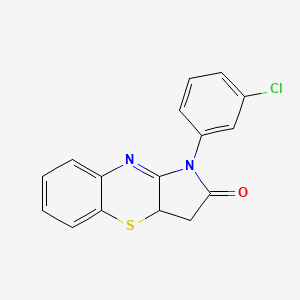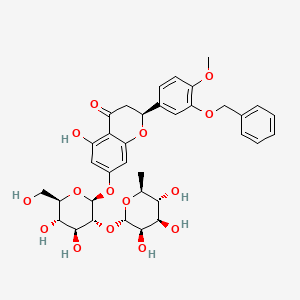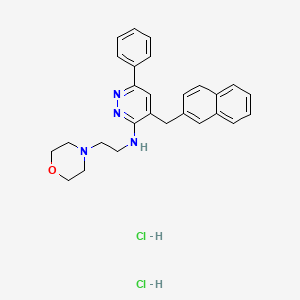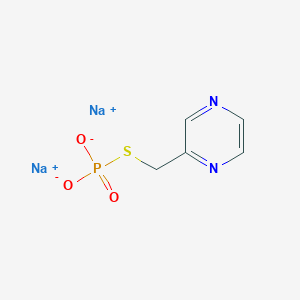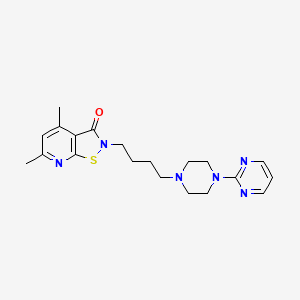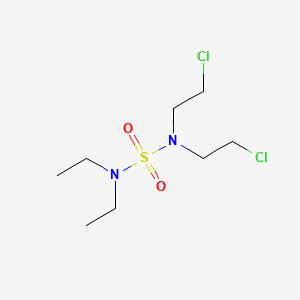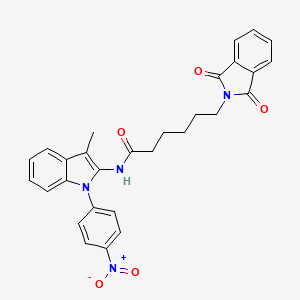
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by its unique structural features, including a hexanamide group, a dioxo group, and a nitrophenyl-indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may include the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: The hexanamide group can be introduced via amidation reactions using appropriate amine and acid derivatives.
Incorporation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions.
Attachment of the Nitrophenyl-Indole Moiety: The nitrophenyl-indole moiety can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanism depends on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Isoindole-2-hexanamide: A simpler analog without the dioxo and nitrophenyl-indole groups.
1,3-Dihydro-1,3-dioxo-N-(3-methyl-1H-indol-2-yl): Lacks the hexanamide and nitrophenyl groups.
N-(3-Methyl-1-(4-nitrophenyl)-1H-indol-2-yl): Does not contain the isoindole and dioxo groups.
Uniqueness
The uniqueness of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138349-44-7 |
|---|---|
Formule moléculaire |
C29H26N4O5 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
6-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide |
InChI |
InChI=1S/C29H26N4O5/c1-19-22-9-6-7-12-25(22)32(20-14-16-21(17-15-20)33(37)38)27(19)30-26(34)13-3-2-8-18-31-28(35)23-10-4-5-11-24(23)29(31)36/h4-7,9-12,14-17H,2-3,8,13,18H2,1H3,(H,30,34) |
Clé InChI |
JFXOBIOHTPXLPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


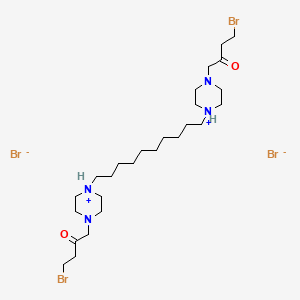
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)

